2-(Isobutylamino)benzoic acid
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Overview
Description
2-(Isobutylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an isobutylamino group. This compound is known for its diverse applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
Benzoic acid derivatives, which include 2-(Isobutylamino)benzoic acid, are known to participate in various biochemical reactions
Cellular Effects
Benzoic acid derivatives have been shown to have antimicrobial properties, suggesting that they may influence cell function
Metabolic Pathways
Benzoic acid, a compound related to this compound, is known to be involved in various metabolic pathways It interacts with enzymes and cofactors and can affect metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with isobutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Aminobenzoic acid+Isobutylamine→2-(Isobutylamino)benzoic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where the isobutylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Isobutylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isobutylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: A precursor in the synthesis of 2-(Isobutylamino)benzoic acid.
Isobutylamine: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to the presence of the isobutylamino group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(2-methylpropylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-12-10-6-4-3-5-9(10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXAEDNEZJCEJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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